Trimethoxymethane
Overview
Description
Trimethoxymethane, also known as trimethyl orthoformate, is an organic compound with the formula HC(OCH3)3. It is a colorless liquid with a pungent odor and is the simplest orthoester. This compound is highly soluble in water, forming a clear solution, and has a boiling point of 101-103°C . This compound is primarily used as a reagent in organic synthesis for the formation of methyl ethers .
Mechanism of Action
Target of Action
Trimethoxymethane, also known as Trimethyl Orthoformate, is primarily used as a reagent in organic synthesis . It serves as a methylating agent, introducing methyl groups (-CH3) into organic compounds .
Mode of Action
This compound interacts with its targets by introducing a formyl group to a nucleophilic substrate . For instance, it can transform RNH2 to form R-NH-CHO, which can undergo further reactions . It plays a crucial role in various reactions such as radical methylation of (hetero)aryl chlorides, enantioselective reactions, light-driven cross-coupling reactions, and the synthesis of allyl alcohol .
Biochemical Pathways
This compound is involved in several biochemical pathways. In the radical methylation of (hetero)aryl chlorides, it acts as a convenient source of methyl radicals . The process involves the generation of a tertiary radical via chlorine-mediated hydrogen atom transfer. Subsequently, this compound undergoes β-scission, releasing a methyl radical that can selectively methylate (hetero)aryl chlorides and acyl chlorides .
Pharmacokinetics
It’s known that it’s a colorless liquid with a pungent odor, soluble in ethanol and ether . Its boiling point is 100.6 °C, and its density is 0.9676 g/mL .
Result of Action
The result of this compound’s action is the formation of methyl ethers . It enables the synthesis of enantiomerically pure 2-azido-3,3-dimethoxypropanamides and facilitates the efficient access to lacosamide through a novel C-C bond-forming process .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction medium can affect its efficiency as a reagent . It can perform various classes of two-component and multi-component organic reactions under different conditions, such as solvent-free conditions, aqueous media, and organic solvents .
Biochemical Analysis
Biochemical Properties
Trimethoxymethane plays a crucial role in various reactions such as radical methylation of (hetero)aryl chlorides, enantioselective reactions, light-driven cross-coupling reactions, and the synthesis of allyl alcohol . It acts as a convenient source of methyl radicals .
Molecular Mechanism
This compound undergoes β-scission, releasing a methyl radical that can selectively methylate (hetero)aryl chlorides and acyl chlorides . This suggests that this compound could interact with biomolecules that have (hetero)aryl chlorides and acyl chlorides groups.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxymethane can be synthesized through several methods:
Methanolysis of Hydrogen Cyanide: This industrial-scale method involves the reaction of hydrogen cyanide with methanol to produce this compound and ammonia. [ \text{HCN} + 3 \text{HOCH}_3 \rightarrow \text{HC(OCH}_3\text{)}_3 + \text{NH}_3 ]
Reaction Between Chloroform and Sodium Methoxide: This method is an example of the Williamson ether synthesis, where chloroform reacts with sodium methoxide to form this compound.
Industrial Production Methods: The industrial production of this compound typically follows the methanolysis of hydrogen cyanide due to its efficiency and scalability .
Chemical Reactions Analysis
Trimethoxymethane undergoes various chemical reactions, including:
Radical Methylation: It serves as a methyl source in the radical methylation of (hetero)aryl chlorides using nickel/photoredox catalysis under mild conditions.
Enantioselective Reactions: It plays a crucial role in enantioselective reactions involving N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by Tol-BINAPNiCl2 in the presence of TESOTf and 2,6-lutidine.
Light-Driven Cross-Coupling Reactions: this compound is used as a methyl radical source for C(sp3)-H functionalization reactions in light-driven cross-coupling reactions.
Common Reagents and Conditions:
Nickel/Photoredox Catalysis: Used in radical methylation reactions.
Tol-BINAPNiCl2, TESOTf, and 2,6-Lutidine: Used in enantioselective reactions.
Major Products Formed:
Methylated (Hetero)Aryl Chlorides: Formed in radical methylation reactions.
Enantiomerically Pure 2-Azido-3,3-Dimethoxypropanamides: Formed in enantioselective reactions.
Scientific Research Applications
Trimethoxymethane has diverse applications in scientific research:
Organic Synthesis: It is widely used as a reagent for the formation of methyl ethers and in various synthetic transformations.
Pharmaceuticals: It is employed in the production of pharmaceuticals, including the synthesis of enantiomerically pure compounds.
Agrochemicals: Used in the production of agrochemicals.
Fragrances: Utilized in the fragrance industry for the synthesis of various aromatic compounds.
Comparison with Similar Compounds
- Triethyl Orthoformate
- Triethyl Orthoacetate
Properties
IUPAC Name |
trimethoxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOKUURKVVELLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027122 | |
Record name | Trimethoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |
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Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a pungent odor; [HSDB] | |
Record name | Methane, trimethoxy- | |
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Record name | Trimethyl orthoformate | |
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Boiling Point |
100.6 °C @ 760 MM HG | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHANOL, IN ETHER | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9676 @ 20 °C/4 °C | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
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Vapor Density |
3.67 (AIR= 1) | |
Record name | TRIMETHYL ORTHOFORMATE | |
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Vapor Pressure |
81.4 [mmHg] | |
Record name | Trimethyl orthoformate | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
149-73-5 | |
Record name | Trimethyl orthoformate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=149-73-5 | |
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Record name | Trimethyl orthoformate | |
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Record name | Trimethoxymethane | |
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Record name | Methane, trimethoxy- | |
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Record name | Trimethyl orthoformate | |
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Record name | METHYL ORTHOFORMATE | |
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Record name | TRIMETHYL ORTHOFORMATE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of trimethyl orthoformate?
A1: Trimethyl orthoformate has the molecular formula C4H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a central carbon atom bonded to three methoxy groups (-OCH3) and a hydrogen atom.
Q2: What spectroscopic data is available for trimethyl orthoformate?
A2: [] The 17O NMR spectrum of trimethyl orthoformate shows signals for the ether and peroxy oxygens at 34 and 263 ppm, respectively.
Q3: Is trimethyl orthoformate stable under various conditions?
A3: [] Trimethyl orthoformate is stable in neutral and basic conditions but undergoes rapid solvolysis in acidic methanol, cleaving the carbon-peroxy oxygen bond. [] It can be purified to a high degree (>99.8%) using techniques like resin mixing bed treatment, which removes impurities like triazine.
Q4: What are the common applications of trimethyl orthoformate in organic synthesis?
A4: Trimethyl orthoformate is frequently employed in organic synthesis for:
- Acetalization: [] It acts as a reagent for protecting aldehydes as their dimethyl acetals under microwave irradiation with a catalytic amount of TMSCl or AlCl3. This method is chemoselective, leaving ketones unreacted.
- Formylation: [] It serves as a formyl source in the formylation of aryl chlorides through selective 2-functionalization of 1,3-dioxolane under nickel/photoredox catalysis.
- Methylation: [, ] It acts as a methyl radical source in the nickel/photoredox-catalyzed methylation of aryl and acyl chlorides. This radical approach offers a milder alternative to traditional methylation methods.
Q5: Are there specific examples of trimethyl orthoformate use in the synthesis of complex molecules?
A5: [] Trimethyl orthoformate is used in the stereoselective synthesis of the side chain of (–)-pyridovericin and the C11–C19 fragment of (+)-peloruside A.
Q6: What is the role of trimethyl orthoformate in the synthesis of quinazolin-4(3H)-ones?
A6: [] It participates as a reagent in the palladium-catalyzed carbonylative annulation of 2-iodoanilines, trimethyl orthoformate, and amines, yielding quinazolin-4(3H)-ones.
Q7: Can you explain the role of Lewis acids in reactions involving trimethyl orthoformate?
A7: [, , ] Lewis acids like InCl3, BiCl3, TiCl4, or BF3·OEt2 play crucial roles in promoting reactions with trimethyl orthoformate, such as acetalization, etherification, and cycloisomerization. They facilitate the formation of reactive intermediates, enhancing reaction rates and selectivity.
Q8: Has computational chemistry been employed to study trimethyl orthoformate?
A8: [, , ] Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms involving trimethyl orthoformate. For example, in the nickel-catalyzed reaction with N-azidoacetyl thiazolidinethiones, DFT elucidated the stereoselectivity of the addition of a nickel(II) enolate to an oxocarbenium intermediate derived from trimethyl orthoformate.
Q9: Have there been any studies estimating the pKa of protonated dimethoxycarbene, a species relevant to trimethyl orthoformate chemistry?
A9: [] Yes, the pKa of protonated dimethoxycarbene in aqueous solution has been estimated to be 15.5 based on thermodynamic relationships and computational methods. This value provides insights into the reactivity and stability of intermediates formed during reactions involving trimethyl orthoformate.
Q10: How do structural modifications of trimethyl orthoformate affect its reactivity?
A10: While specific SAR data on trimethyl orthoformate is limited in the provided research, it's known that replacing methoxy groups with bulkier substituents can impact its reactivity and selectivity in various reactions.
Q11: Are there applications of trimethyl orthoformate beyond organic synthesis?
A11: [] Yes, trimethyl orthoformate has been investigated as a potential fuel in direct-oxidation fuel cells due to its ability to undergo electrochemical oxidation, producing methanol and ultimately carbon dioxide.
Q12: Has trimethyl orthoformate been studied for its interactions with materials like Nafion membranes?
A12: [] Yes, studies have investigated the molecular mobility of trimethyl orthoformate in Nafion membranes using NMR techniques. These studies are relevant for understanding its potential use in fuel cells and other applications where membrane transport properties are crucial.
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